咖啡酸缩酚酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chicoric acid is an organooxygen compound. It has a role as a HIV-1 integrase inhibitor and a geroprotector. It is functionally related to a tetracarboxylic acid.

Chicoric acid is a natural product found in Camellia sinensis, Hydrastis canadensis, and other organisms with data available.

科学研究应用

抗病毒应用

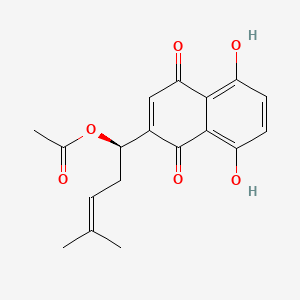

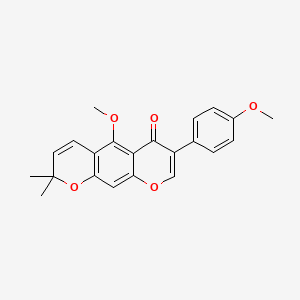

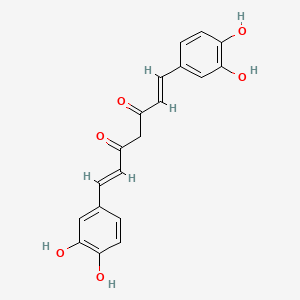

咖啡酸缩酚酸具有抗病毒特性,特别是作为有效的 HIV 整合酶抑制剂,这可能对治疗 HIV 和其他病毒感染具有重要意义 {svg_1}.

抗氧化特性

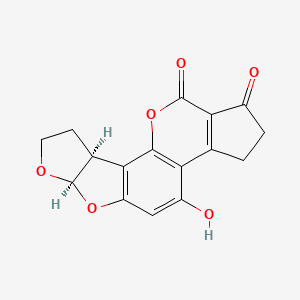

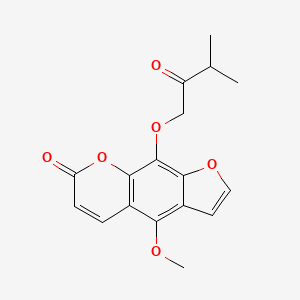

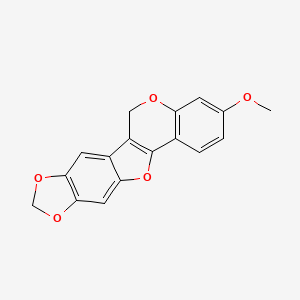

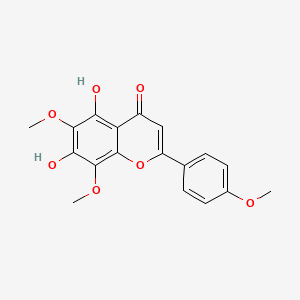

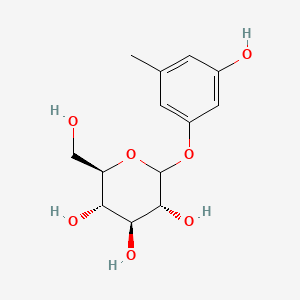

作为一种抗氧化剂,咖啡酸缩酚酸可以中和自由基,潜在地减少氧化应激及其对生物系统的相关损伤 {svg_2} {svg_3}.

抗炎作用

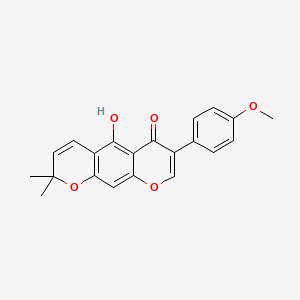

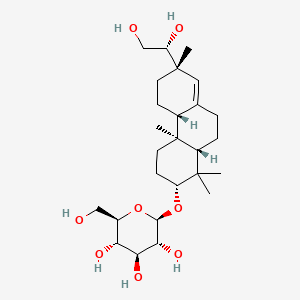

咖啡酸缩酚酸已证明具有抗炎作用,这可能有利于治疗以炎症为特征的疾病,例如关节炎 {svg_4} {svg_5}.

肥胖预防

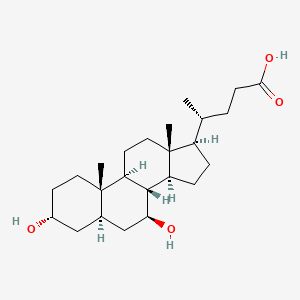

研究表明,咖啡酸缩酚酸可能通过影响与脂肪储存和能量消耗相关的代谢途径在肥胖预防中发挥作用 {svg_6}.

神经保护作用

该化合物已显示出神经保护作用,这可能对开发治疗神经退行性疾病的药物具有重要意义 {svg_7}.

心血管健康

研究发现,咖啡酸缩酚酸可以抑制氧化型低密度脂蛋白 (oxLDL) 诱导的人脐静脉内皮细胞 (HUVECs) 功能障碍,表明其具有作为抗动脉粥样硬化的成分的潜力 {svg_8}.

糖尿病和代谢调节

它在调节葡萄糖和脂质代谢方面具有良好的药理作用,这对于控制糖尿病和相关的代谢紊乱可能具有重要意义 {svg_9}.

消化系统健康

作用机制

Chicoric acid (CA), also known as Cichoric Acid, is a major nutraceutical component found in various plants such as chicory and purple coneflower . It has been recognized for its excellent antioxidant and anti-inflammatory bioactivities . This article aims to provide an overview of the mechanism of action of chicoric acid, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Chicoric acid primarily targets the mitochondria in cells . It promotes mitochondrial function and energy metabolism . It also targets the PI3K/Akt and MAPK signaling pathways .

Mode of Action

Chicoric acid interacts with its targets to induce beneficial changes in cells. It promotes autophagic vesicle formation and up-regulates autophagic elongation phase-related gene expressions . It inhibits apoptosis stimulated by microglial conditioned culture medium (MCM) . Furthermore, it regulates redox homeostasis-related signaling pathways such as MAPKs and PI3K/AKT .

Biochemical Pathways

Chicoric acid affects several biochemical pathways. It significantly improves mitochondrial function . It also stimulates the AMP-activated kinase (AMPK) pathway . This leads to an increase in oxidative enzymatic defenses through the enhancement of glutathion peroxidase (GPx) and superoxide dismutase (SOD) activities . It also promotes energy metabolism by increasing the expressions of PGC-1α, SIRT1, and enhancing the phosphorylation of AMPK .

Pharmacokinetics

Chicoric acid is a water-soluble compound with low bioavailability . After oral administration, the oral bioavailability of chicoric acid is approximately 1.5% . Increasing the dose of standardized E. purpurea extract (equivalent to 20–100 mg/kg of chicoric acid) from 1 to 5 g/kg resulted in a proportional increase in systemic exposure without reaching saturation .

Result of Action

The molecular and cellular effects of chicoric acid’s action are significant. It improves neuron survival against inflammation . It also enhances the antioxidative defense system and protects against inflammation and apoptosis associated with colitis . Moreover, it has been shown to stimulate phagocytosis, inhibit the function of hyaluronidase, protect collagen from damage due to free radicals, and inhibit the function of HIV-1 integrase .

生化分析

. .

Biochemical Properties

Chicoric acid has been shown to stimulate phagocytosis in both in vitro and in vivo studies . It inhibits the function of hyaluronidase, an enzyme that breaks down hyaluronic acid in the human body . It also protects collagen from damage due to free radicals .

Cellular Effects

Chicoric acid possesses excellent antioxidant and anti-inflammatory bioactivities . It has been widely used in medicines, nutritional supplements, and health foods due to its promising pharmacological effects in regulating glucose and lipid metabolism; anti-inflammatory, antioxidant, and anti-aging properties, and against digestive system diseases .

Molecular Mechanism

Chicoric acid has been shown to inhibit the function of HIV-1 integrase . It also stimulates AMP-activated protein kinase (AMPK) expression . The upregulation in AMPK expression results in the observed antioxidant, anti-inflammatory, and insulin-enhancing effects .

属性

CAS 编号 |

6537-80-0 |

|---|---|

分子式 |

C22H18O12 |

分子量 |

474.4 g/mol |

IUPAC 名称 |

(2R,3R)-2,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]butanedioic acid |

InChI |

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/t19-,20-/m1/s1 |

InChI 键 |

YDDGKXBLOXEEMN-WOJBJXKFSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |

手性 SMILES |

C1=CC(=C(C=C1C=CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |

物理描述 |

Solid |

同义词 |

Dicaffeoyl tartaric acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B600192.png)